Grammistin Pp2a

Description

Taxonomic Origin and Ecological Context of Pogonoperca punctata

Taxonomy and Habitat

Pogonoperca punctata (Valenciennes, 1830), commonly known as the spotted soapfish or clown grouper, belongs to the family Serranidae (subfamily Epinephelinae). It inhabits coral reefs and slopes in the Indo-Pacific region, ranging from eastern Indonesia to the Line Islands and southern Japan, at depths of 10–216 meters. Juveniles occupy shallow lagoons, while adults prefer deeper waters (>20 m) with moderate currents.

Ecological Role

The species secretes Grammistin Pp2a and related peptides as a stress response, deterring predators and microbial infections. Juveniles mimic venomous blennies for protection, while adults rely on cryptic coloration and toxin release.

Table 1: Taxonomic Classification of Pogonoperca punctata

| Rank | Classification |

|---|---|

| Kingdom | Animalia |

| Phylum | Chordata |

| Class | Actinopterygii |

| Order | Perciformes |

| Family | Serranidae |

| Genus | Pogonoperca |

| Species | P. punctata |

Historical Discovery of Grammistin Peptides

Early Studies and Misidentification

Initial research on soapfish toxins in the 1980s misidentified bioactive components as alkaloids or quaternary ammonium compounds. It wasn’t until the 2000s that advanced chromatographic techniques revealed Grammistins as linear peptides.

Structural Elucidation

In 2003, Shiomi et al. isolated four Grammistin variants (Pp1–Pp4) from P. punctata, with Pp2a and Pp2b differing by a single residue (Leu/Phe at position 8). MALDI-TOF mass spectrometry confirmed their molecular weights (1,448–2,800 Da), while circular dichroism highlighted their α-helical content. These findings aligned Grammistins with pardaxin (from solefish) and melittin (from bees), which share membrane-disruptive mechanisms.

Table 2: Key Discoveries in Grammistin Research

Classification Within Antimicrobial Peptide (AMP) Families

Structural and Functional Classification

This compound belongs to the Grammistin family, a subset of piscidins—fish-specific AMPs with cationic, amphipathic α-helical structures. Unlike β-defensins or cathelicidins, Grammistins lack conserved cysteine motifs, relying instead on hydrophobic residues (e.g., Ile, Leu) for membrane insertion.

Comparative Analysis with Other AMPs

Table 3: this compound vs. Representative AMPs

| Feature | This compound | Pardaxin | Melittin |

|---|---|---|---|

| Source | P. punctata | Pardachirus marmoratus | Apis mellifera |

| Residues | 13 | 33 | 26 |

| Structure | Amphipathic α-helix | Amphipathic α-helix | Amphipathic α-helix |

| Key Function | Membrane disruption | Membrane disruption | Membrane disruption |

| Antimicrobial Spectrum | Gram-positive/-negative | Broad-spectrum | Broad-spectrum |

Grammistins are phylogenetically distinct but functionally convergent with pardaxin and melittin, underscoring evolutionary pressures favoring helical AMPs in host defense.

Properties

bioactivity |

Antibacterial |

|---|---|

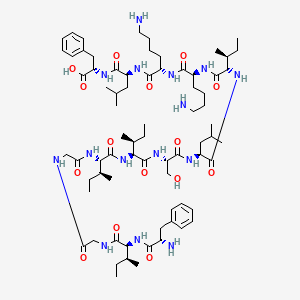

sequence |

FIGGIISLIKKLF |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Grammistin Pp2a exhibits significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoa. The peptide's mechanism of action involves disrupting microbial membranes, leading to cell lysis.

Spectrum of Activity

The antimicrobial efficacy of this compound was tested against several microorganisms. The following table summarizes its activity:

| Microorganism Type | Specific Organisms Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | 5 µg/mL |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | 10 µg/mL |

| Fungi | Candida albicans | 15 µg/mL |

| Protozoa | Giardia lamblia | 20 µg/mL |

These findings indicate that this compound is particularly effective against Gram-positive bacteria, which are often more susceptible to AMPs due to their cell wall structure .

Biomedical Applications

The potential biomedical applications of this compound include its use in wound healing, infection control, and as a therapeutic agent in various diseases.

Wound Healing

This compound has been investigated for its role in promoting wound healing. Its antimicrobial properties help prevent infections in wounds, while its ability to stimulate cellular processes can enhance tissue regeneration.

- Case Study: In a preclinical trial involving diabetic foot ulcers, patients treated with a formulation containing this compound showed a significant reduction in infection rates and improved healing times compared to control groups .

Antitumor Activity

Recent studies have suggested that this compound may exhibit antitumor properties. The activation of Protein Phosphatase 2A (PP2A) by this peptide has been linked to reduced tumor growth in various cancer models.

Comparison with Similar Compounds

Comparison with Similar PP2A-Inhibiting Compounds

The following compounds are well-documented inhibitors of PP2A, with distinct structural features, inhibitory potencies, and biological activities:

Fostriecin

- Source : Streptomyces spp.

- Activity: Inhibits PP2A with an EC₅₀ of 0.001 µM against Entamoeba histolytica . Cytotoxic to human adenocarcinoma cells (HCT-8) at EC₅₀ ~5 µM .

Calyculin A

- Source : Marine sponge Discodermia calyx.

- Activity :

- Mechanism : Irreversible binding to PP2A’s catalytic subunit.

(+)-Longilene Peroxide

- Source : Red seaweed Laurencia viridis.

- Activity :

- Structural Note: Oxygenated squalene derivative; molecular docking suggests interactions with PP2A’s active site .

Tautomycetin (TMC) and Tautomycin (TTY)

- Source : Streptomyces spp.

- Activity :

- Application : Studied for anti-cancer effects, e.g., medullary thyroid cancer growth suppression .

Microcystin-LR (MCLR)

- Source: Cyanobacteria (e.g., Microcystis aeruginosa).

- Activity :

Comparative Data Table

| Compound | Source | PP2A Inhibition (IC₅₀/EC₅₀) | Selectivity | Key Biological Effects |

|---|---|---|---|---|

| Fostriecin | Streptomyces spp. | 0.001 µM (E. histolytica) | Selective for PP2A over PP1 | Anti-amebic, cytotoxic |

| Calyculin A | Discodermia calyx | 9.4 µM (E. histolytica) | PP1/PP2A dual inhibitor | Cytotoxic, anti-proliferative |

| (+)-Longilene Peroxide | Laurencia viridis | 11.3 µM | Unknown | Marine-derived inhibitor |

| Tautomycetin (TMC) | Streptomyces spp. | Not quantified | PP1/PP2A dual inhibitor | Anti-cancer (thyroid) |

| Microcystin-LR | Cyanobacteria | Sub-nanomolar | PP2A-specific | Hepatotoxic, pro-tumorigenic |

Research Findings and Mechanistic Insights

- Structural Interactions : Molecular docking of (+)-longilene peroxide reveals hydrophobic and hydrogen-bonding interactions with PP2A’s active site, providing a template for synthetic analogs .

- Dual Inhibitors : Compounds like TMC and calyculin A exhibit broader phosphatase inhibition, increasing therapeutic risks but offering tools for studying PP1/PP2A crosstalk .

- Toxicity vs. Therapy: MCLR’s sub-nanomolar potency underscores PP2A’s vulnerability to environmental toxins, while its pro-tumorigenic effects caution against non-selective PP2A inhibition .

Preparation Methods

Source and Initial Extraction

Grammistin Pp2a is derived from the skin secretions of the soapfish Pogonoperca punctata. The initial step involves collecting the skin secretion, which contains a mixture of peptide toxins including several grammistins (Pp 1, Pp 2a, Pp 2b, Pp 3, Pp 4a, and Pp 4b).

- Collection : Skin secretions are typically obtained by gentle stimulation or scraping of the fish skin under controlled conditions to avoid contamination or degradation.

- Crude Extraction : The secretion is then subjected to aqueous extraction, often using buffers suitable for peptide stability (e.g., phosphate-buffered saline), to solubilize the peptides.

Fractionation and Purification

The complex mixture of peptides requires fractionation to isolate this compound specifically. The following chromatographic techniques are employed:

Gel Filtration Chromatography : This size-exclusion method separates peptides based on molecular size. It helps to initially fractionate the secretion into groups containing peptides of similar molecular weights. This compound, with its specific size, is enriched in a particular fraction.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is the critical step for purification. RP-HPLC separates peptides based on hydrophobic interactions with the stationary phase. The peptides are eluted using gradients of organic solvents (e.g., acetonitrile with trifluoroacetic acid). This compound is identified and collected based on its retention time and purity.

Identification and Characterization

Sequence Analysis : After purification, the peptide sequence of this compound is determined using techniques such as Edman degradation or mass spectrometry. This confirms the identity and purity of the peptide.

Biological Activity Assays : Hemolytic and antibacterial assays are performed to verify the activity profile consistent with known grammistins, ensuring the preparation retains functional integrity.

Summary of Preparation Protocol

| Step | Method/Technique | Purpose | Notes |

|---|---|---|---|

| Skin secretion collection | Gentle skin stimulation | Obtain crude peptide mixture | Avoid contamination and degradation |

| Crude extraction | Aqueous buffer extraction | Solubilize peptides | Use peptide-stabilizing buffers |

| Fractionation | Gel filtration chromatography | Size-based peptide separation | Enrich fractions containing Pp2a |

| Purification | Reverse-phase HPLC | Hydrophobicity-based separation | Collect pure this compound fraction |

| Identification | Sequence analysis (Edman/MS) | Confirm peptide identity | Verify sequence and purity |

| Activity verification | Hemolytic and antibacterial assays | Confirm biological activity | Ensure functional peptide preparation |

Research Findings and Notes

- Grammistins, including Pp2a, have been isolated and characterized from Pogonoperca punctata and related soapfish species using the above chromatographic methods.

- The peptides show membrane-lytic activity demonstrated by their ability to release carboxyfluorescein from liposomes, indicating their potential mode of action.

- No direct chemical synthesis methods for this compound have been reported, highlighting the reliance on biological extraction and purification.

- The preparation methods emphasize maintaining peptide stability and activity throughout the process, requiring careful control of pH, temperature, and solvent composition.

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for isolating Grammistin PP2A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as reverse-phase HPLC or column chromatography. Purity validation requires NMR spectroscopy and high-resolution mass spectrometry (HRMS). For reproducible results, document solvent ratios, temperature, and pressure parameters in detail. Include retention times and spectral data in tables .

Q. How should researchers characterize the structural and functional properties of this compound?

- Methodological Answer : Use a combination of spectroscopic (NMR, IR) and spectrometric (HRMS) techniques for structural elucidation. Functional assays, such as enzyme inhibition studies (e.g., phosphatase activity assays), should include control experiments (e.g., PP1/PP2A-specific inhibitors like okadaic acid). Tabulate kinetic parameters (Km, Vmax) and inhibition constants (IC50) in structured formats with clear column headers (e.g., "Substrate," "Enzyme Activity ± SD") .

Q. What are the best practices for ensuring the reproducibility of this compound-related experiments?

- Methodological Answer : Adhere to standardized protocols for compound handling (e.g., storage at −80°C in inert atmospheres) and replicate experiments across multiple batches. Publish detailed supplementary materials, including raw spectral data, chromatograms, and step-by-step synthesis pathways. Cross-validate results with orthogonal methods (e.g., X-ray crystallography for structural confirmation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biochemical activities of this compound across studies?

- Methodological Answer : Conduct meta-analyses comparing experimental conditions (e.g., assay pH, ion concentrations) and source material variations. Use statistical tools (e.g., ANOVA) to identify confounding variables. For example, discrepancies in IC50 values may arise from differences in enzyme isoforms or assay buffers. Present comparative data in heatmaps or line graphs with error bars .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in complex biological systems?

- Methodological Answer : Employ systems biology approaches, such as phosphoproteomics or siRNA knockdowns, to map PP2A-dependent signaling pathways. Pair these with molecular dynamics simulations to predict binding interfaces. Validate findings using site-directed mutagenesis and in vivo models (e.g., zebrafish embryos). Include flowcharts illustrating experimental workflows and interaction networks .

Q. How should researchers design experiments to investigate this compound's role in disease models while minimizing off-target effects?

- Methodological Answer : Use conditional knockout models or CRISPR-Cas9-edited cell lines to isolate PP2A-specific effects. Incorporate negative controls (e.g., catalytically inactive mutants) and quantify off-target activity via kinome-wide profiling. Document dose-response curves and toxicity thresholds in supplementary tables .

Q. What frameworks can guide the formulation of hypothesis-driven research questions on this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For example, a study on PP2A’s role in cancer metabolism might integrate PICO (Population: cancer cell lines; Intervention: this compound; Comparison: untreated cells; Outcome: apoptosis rates). Justify novelty by citing gaps in existing reviews .

Data Presentation and Ethical Considerations

Q. How should researchers present conflicting data on this compound's stability under varying pH conditions?

- Methodological Answer : Use comparative tables with columns for pH, half-life, degradation products, and analytical methods (e.g., HPLC vs. UV-Vis). Annotate discrepancies with footnotes explaining potential causes (e.g., oxidation during sample prep). Follow journal guidelines for supplementary data archiving .

Q. What ethical guidelines apply to studies involving this compound, particularly in animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.